molecular formula C24H30O2Si B8666379 1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone

1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone

Cat. No. B8666379
M. Wt: 378.6 g/mol
InChI Key: KVOLWBLSZRFUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone is a useful research compound. Its molecular formula is C24H30O2Si and its molecular weight is 378.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone

Molecular Formula

C24H30O2Si

Molecular Weight

378.6 g/mol

IUPAC Name

1-[3-[tert-butyl(diphenyl)silyl]oxy-6-bicyclo[3.1.0]hexanyl]ethanone

InChI

InChI=1S/C24H30O2Si/c1-17(25)23-21-15-18(16-22(21)23)26-27(24(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,18,21-23H,15-16H2,1-4H3

InChI Key

KVOLWBLSZRFUOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2C1CC(C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 3-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methylbicyclo[3.1.0]hexane-6-carboxamide (37 g, 87 mmol) in anhydrous tetrahydrofuran (500 mL) was added dropwise methylmagnesium bromide (87 mL, 262 mmol, 3.0 M in diethyl ether). After 3 h, saturated aqueous ammonium chloride was added to the reaction mixture. The resulting aqueous solution was extracted with ethyl acetate (3×100 mL). The combined organics were washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 1-(3-((tert-butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone as a light brown solid (30.0 g, 91%) which was used without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methylbicyclo[3.1.0]hexane-6-carboxamide
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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